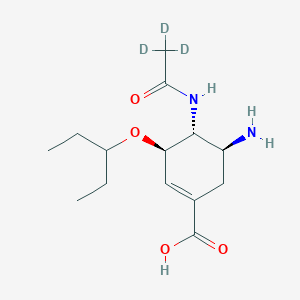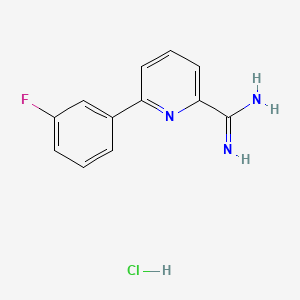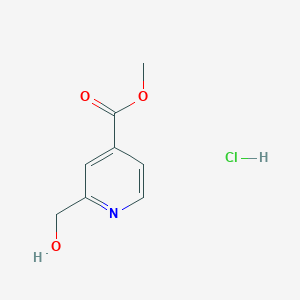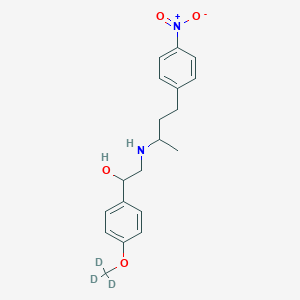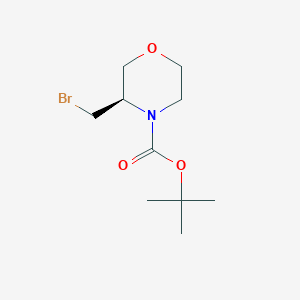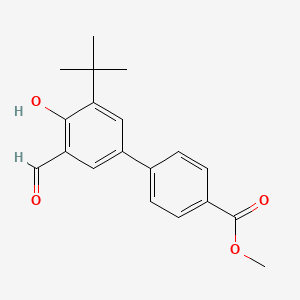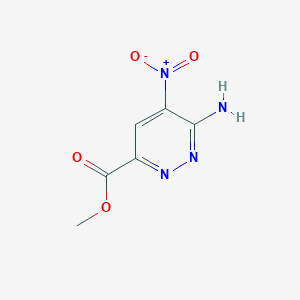![molecular formula C44H62Cl2NO3PPdS B15073105 ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-BuXphos Pd G4: is a fourth-generation Buchwald precatalyst. It is a palladium complex with a biarylphosphine ligand, specifically designed to facilitate cross-coupling reactions. This compound is known for its high stability, solubility in common organic solvents, and efficiency in catalyzing various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of t-BuXphos Pd G4 involves the methylation of the amino group on the biphenyl backbone, which distinguishes it from the third-generation precatalysts . The synthetic route typically includes the following steps:
Ligand Synthesis: The biarylphosphine ligand is synthesized through a series of reactions involving the coupling of aryl halides with phosphines.
Complex Formation: The ligand is then complexed with palladium to form the t-BuXphos Pd G4 complex.
Industrial Production Methods: Industrial production of t-BuXphos Pd G4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .
化学反応の分析
Types of Reactions: t-BuXphos Pd G4 is primarily used in cross-coupling reactions, including:
Buchwald-Hartwig Cross Coupling: This reaction involves the formation of carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Common Reagents and Conditions:
Reagents: Aryl halides, boronic acids, amines, and bases such as potassium carbonate or sodium tert-butoxide.
Major Products: The major products of these reactions are biaryl compounds, aryl amines, and other substituted aromatic compounds .
科学的研究の応用
Chemistry: t-BuXphos Pd G4 is extensively used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, t-BuXphos Pd G4 is used to synthesize biologically active compounds, including potential drug candidates. Its ability to facilitate the formation of carbon-nitrogen bonds is crucial in the development of many therapeutic agents .
Industry: In the industrial sector, t-BuXphos Pd G4 is used in the production of fine chemicals and materials. Its efficiency and stability make it a preferred catalyst for large-scale chemical manufacturing .
作用機序
The mechanism of action of t-BuXphos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reaction. The process typically includes:
Activation: The precatalyst is activated by a base, leading to the formation of a palladium(0) species.
Oxidative Addition: The palladium(0) species undergoes oxidative addition with an aryl halide, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with a nucleophile (e.g., boronic acid or amine) in a transmetalation step.
Reductive Elimination: The final step involves reductive elimination, where the desired product is formed, and the palladium(0) species is regenerated.
類似化合物との比較
RuPhos Pd G3: Another third-generation precatalyst with different ligand structures, used in similar cross-coupling reactions.
Uniqueness: t-BuXphos Pd G4 stands out due to its enhanced stability, solubility, and efficiency. The methylation of the amino group on the biphenyl backbone prevents limitations found in earlier generations, making it a more versatile and reliable catalyst .
特性
分子式 |
C44H62Cl2NO3PPdS |
|---|---|
分子量 |
893.3 g/mol |
IUPAC名 |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C29H45P.C13H12N.CH2Cl2.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2-1-3;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10,14H,1H3;1H2;1H3,(H,2,3,4);/q;-1;;;+2/p-1 |
InChIキー |
CJAUXVNOOJGVLK-UHFFFAOYSA-M |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].C(Cl)Cl.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


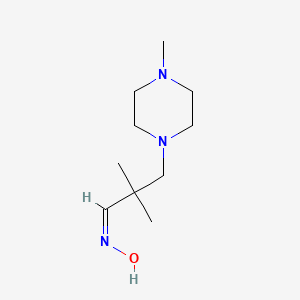
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
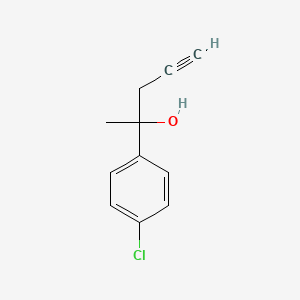
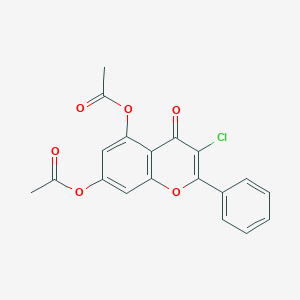
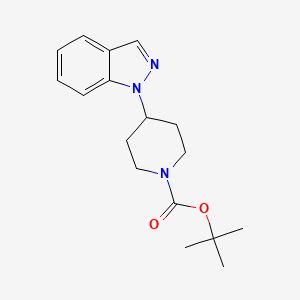
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)

